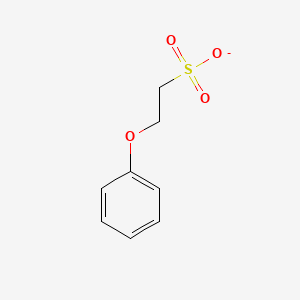
(trans,trans)-4-(Bromomethyl)-4'-pentyl-1,1'-bicyclohexyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(trans,trans)-4-(Bromomethyl)-4’-pentyl-1,1’-bicyclohexyl is an organic compound characterized by its unique bicyclic structure. This compound features a bromomethyl group and a pentyl chain attached to a bicyclohexyl core. Its distinct structure makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (trans,trans)-4-(Bromomethyl)-4’-pentyl-1,1’-bicyclohexyl typically involves the bromination of a suitable precursor. One common method is the bromination of (trans,trans)-4-methyl-4’-pentyl-1,1’-bicyclohexyl using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(trans,trans)-4-(Bromomethyl)-4’-pentyl-1,1’-bicyclohexyl can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiol, or amine derivatives.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Wissenschaftliche Forschungsanwendungen
(trans,trans)-4-(Bromomethyl)-4’-pentyl-1,1’-bicyclohexyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of (trans,trans)-4-(Bromomethyl)-4’-pentyl-1,1’-bicyclohexyl largely depends on its chemical reactivity. The bromomethyl group is highly reactive and can form covalent bonds with nucleophiles, making it useful in various synthetic applications. The bicyclic structure provides rigidity and stability, influencing the compound’s overall reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(trans,trans)-4-Methyl-4’-pentyl-1,1’-bicyclohexyl: Lacks the bromomethyl group, making it less reactive in substitution reactions.
(cis,cis)-4-(Bromomethyl)-4’-pentyl-1,1’-bicyclohexyl: Different stereochemistry, which can affect its reactivity and physical properties.
(trans,trans)-4-(Chloromethyl)-4’-pentyl-1,1’-bicyclohexyl: Similar structure but with a chloromethyl group, leading to different reactivity and applications.
Uniqueness
(trans,trans)-4-(Bromomethyl)-4’-pentyl-1,1’-bicyclohexyl is unique due to its specific stereochemistry and the presence of a bromomethyl group, which imparts distinct reactivity and potential for various applications in synthesis and research.
Eigenschaften
CAS-Nummer |
82575-65-3 |
|---|---|
Molekularformel |
C18H33Br |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
1-(bromomethyl)-4-(4-pentylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C18H33Br/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h15-18H,2-14H2,1H3 |
InChI-Schlüssel |
WDLNUPPGSGTGEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl {2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}phosphonate](/img/structure/B11711845.png)
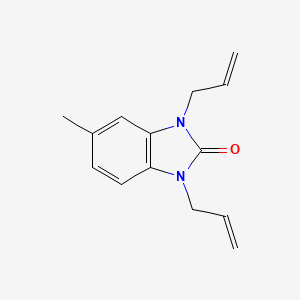
![5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-4-(4-methylpyridinium-1-yl)-1,3-thiazol-2-olate](/img/structure/B11711863.png)
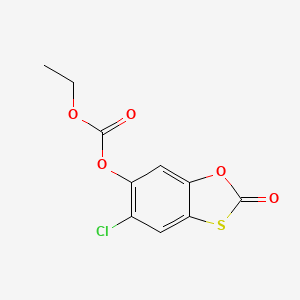

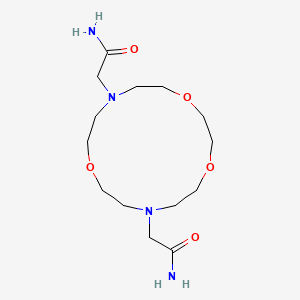
![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11711884.png)
![1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11711888.png)
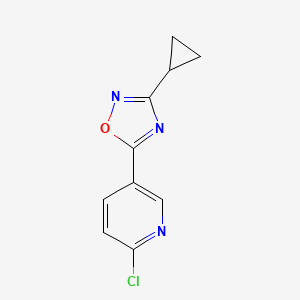
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11711892.png)
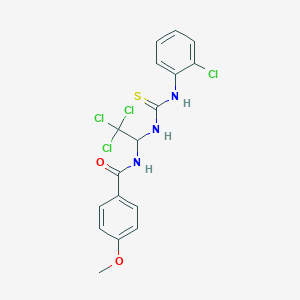
![(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-8-hydroxynaphthalen-1(4H)-one](/img/structure/B11711899.png)
